N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide is a chemical compound with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
The synthesis of N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide involves several steps. The primary synthetic route includes the reaction of 2-methylpentan-3-ylamine with ethyl cyclopropanecarboxylate under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on different biological pathways.
Wirkmechanismus
The mechanism of action of N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide can be compared with similar compounds such as N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide . While both compounds share a similar core structure, differences in their side chains can lead to variations in their chemical properties and biological activities. This uniqueness makes this compound a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C12H24N2O |
---|---|
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
N-[2-(2-methylpentan-3-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H24N2O/c1-4-11(9(2)3)13-7-8-14-12(15)10-5-6-10/h9-11,13H,4-8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
GHMMDOAXTWMETO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)C)NCCNC(=O)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.